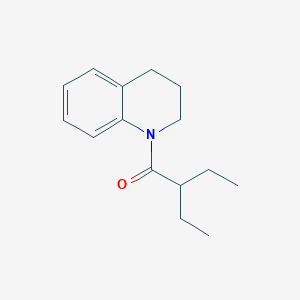![molecular formula C15H17N3O2 B5709192 1-methyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5709192.png)
1-methyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds often involves multistep reactions, starting from basic aromatic or heteroaromatic compounds. For example, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized via Claisen Schmidt condensation, followed by cyclization and Mannich’s reaction (Kumar et al., 2017). Similar methodologies could be adapted for the synthesis of 1-methyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine, adjusting the starting materials and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using spectroscopic methods such as IR, NMR (both ^1H and ^13C), and sometimes mass spectrometry. These techniques provide detailed information on the molecular framework and functional groups present in the compound. For instance, structural characterization of 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one involved IR, NMR, and X-ray diffraction analysis (Şahin et al., 2012).
Chemical Reactions and Properties
Piperazine derivatives often undergo reactions typical for nitrogen-containing heterocycles, such as N-alkylation, acylation, and nucleophilic substitution reactions. The reactivity can be influenced by substituents on the piperazine ring or the linked aromatic systems. The compounds exhibit diverse biological activities, including antidepressant and antianxiety effects (Kumar et al., 2017), which are evaluated through pharmacological screening.
Orientations Futures
The future directions for research on “1-methyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the significance of isoxazole derivatives in drug discovery , there may be interest in investigating the biological activities of this compound and its potential as a therapeutic agent.
Mécanisme D'action
Mode of Action
Compounds containing the isoxazole moiety are known to bind to their biological targets based on their chemical diversity .
Biochemical Pathways
It’s known that isoxazole-containing compounds can influence a variety of biochemical pathways due to their diverse chemical structures .
Pharmacokinetics
The compound’s molecular weight is 28534096 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Isoxazole-containing compounds are known to have significant biological interests , suggesting that they may have diverse effects at the molecular and cellular levels.
Action Environment
The compound’s physical properties such as melting point, boiling point, and density may be influenced by environmental conditions, which could in turn affect its action and stability.
Propriétés
IUPAC Name |
(4-methylpiperazin-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17-7-9-18(10-8-17)15(19)13-11-14(20-16-13)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBRWJDHUDHKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

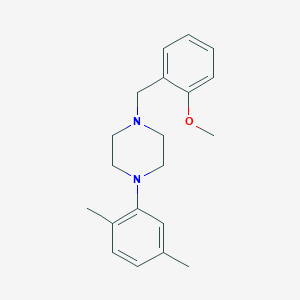
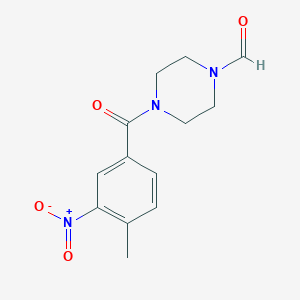
![3-[3-({imino[2-(4-quinolinylmethylene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5709124.png)
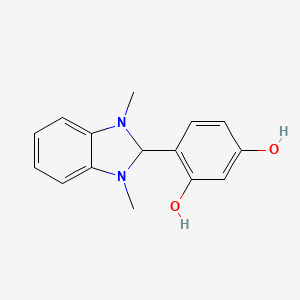
![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)
![diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5709160.png)
![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)
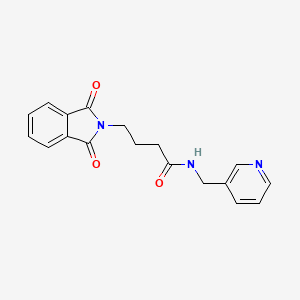
![1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5709186.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B5709191.png)
![4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5709200.png)
